molecular formula C6H5FIN B13997572 3-Fluoro-2-iodo-5-methylpyridine

3-Fluoro-2-iodo-5-methylpyridine

Cat. No.: B13997572
M. Wt: 237.01 g/mol
InChI Key: LVAVXBUDSTVRDQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5FIN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by fluorine, iodine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 5-methylpyridine followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

For example, a typical synthetic route may involve:

    Halogenation: Bromination of 5-methylpyridine to form 3-bromo-5-methylpyridine.

    Fluorination: Substitution of the bromine atom with a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).

    Iodination: Introduction of the iodine atom at the 2-position using an iodinating reagent like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like TBAF for fluorination and ICl for iodination.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.

Scientific Research Applications

3-Fluoro-2-iodo-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity due to their electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-iodo-5-methylpyridine
  • 2-Ethynyl-3-fluoro-5-methylpyridine
  • 2-Chloro-4-iodo-5-methylpyridine

Uniqueness

3-Fluoro-2-iodo-5-methylpyridine is unique due to the specific arrangement of fluorine, iodine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The combination of fluorine and iodine atoms can enhance the compound’s reactivity and selectivity in chemical reactions, as well as its biological activity.

Properties

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

IUPAC Name

3-fluoro-2-iodo-5-methylpyridine

InChI

InChI=1S/C6H5FIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

LVAVXBUDSTVRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)I)F

Origin of Product

United States

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